molecular formula C17H12ClN3O2 B4751575 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No. B4751575
M. Wt: 325.7 g/mol
InChI Key: IVBUUZLXKHJUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one, also known as CDKI-71, is a small molecule inhibitor that has been studied extensively for its potential as an anti-cancer agent. CDKI-71 has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mechanism of Action

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one inhibits CDK activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the cell cycle progression. 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has also been shown to induce DNA damage and activate the p53 pathway, which further promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the overexpression of CDKs in cancer cells, which makes them more sensitive to 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one inhibition. 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has limited selectivity for CDKs, which can lead to off-target effects.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. One area of research is the development of more selective CDK inhibitors that can target specific isoforms of the kinase. Another area of research is the combination of 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the clinical development of 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one as a therapeutic agent for cancer treatment is an important future direction.

Scientific Research Applications

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle progression. By inhibiting CDK activity, 1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-13-7-3-1-5-11(13)15(22)20-9-10-21-16(23)12-6-2-4-8-14(12)19-17(20)21/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUUZLXKHJUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N21)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 2
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 4
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 5
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
Reactant of Route 6
1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.